alpha-Benzyl-N-methylphenethylamine
Overview
Description
BNMPA is an impurity of illicit methamphetamine synthesis . It has a molecular weight of 211.3022 . The chemical structure of BNMPA is available in 2D and 3D formats .
Synthesis Analysis
BNMPA and three of its anticipated metabolites: N-demethyl-alpha-benzyl-phenethylamine, 1,3-diphenyl-2-propanone, and 1,3-diphenyl-2-propanol have been synthesized .Molecular Structure Analysis
The molecular structure of BNMPA and its derivatives were confirmed using GC-MS and nuclear magnetic resonance . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
BNMPA and its metabolites were analyzed using a GC-MS method. This involved liquid-liquid extraction and derivatization with heptafluorobutyric anhydride .Physical And Chemical Properties Analysis
The physical and chemical properties of BNMPA and its metabolites were analyzed using GC-MS. The limit of detection of BNMPA and its metabolites was 2.5 ng/mL; the limit of quantitation (LOQ) of the four compounds was 25 ng/mL .Scientific Research Applications
Chemical Synthesis and Catalysis
Hydroamination of Alkynes : alpha-aminodiphenylmethane, a commercially available compound related to alpha-Benzyl-N-methylphenethylamine, has been used in dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. This process forms imines, which can be transformed into primary amines via catalytic hydrogenation (Haak, Siebeneicher, & Doye, 2000).
Palladium-Catalyzed Arylation : In a related field, palladium catalysis has been used for the benzylic arylation of N-benzylxanthone imine, leading to the production of benzhydrylamine. This method demonstrates the versatility of such compounds in complex chemical synthesis (Takashi Niwa, Yorimitsu, & Oshima, 2008).
Biochemical and Pharmacological Studies
Monoamine Neurotransmission : Phenethylamine derivatives, including those structurally similar to alpha-Benzyl-N-methylphenethylamine, have been examined for their effects on monoamine neurotransmission in the brain. These studies are important for understanding the biochemical interactions and pathways involved in neurological functions and disorders (Nagai, Nonaka, & Satoh Hisashi Kamimura, 2007).
Drug Metabolism Studies : Research involving N-benzylphenethylamines has also included the investigation of their metabolism using techniques like liquid chromatography-quadrupole-time-of-flight mass spectrometry. This is crucial for identifying biomarkers for drug consumption and understanding the pharmacokinetics of these substances (Lai et al., 2015).
Psychoactive Substance Pharmacology : Studies on the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, which are structurally related, have been conducted to understand their mechanisms of action, particularly as agonists at serotonin receptors. This research contributes to our knowledge of the pharmacological effects of these substances and their potential implications (Eshleman et al., 2018).
Environmental and Toxicological Research
- Genotoxicity Assessment : In the field of environmental toxicology, research has been conducted on compounds like benzene, toluene, and xylene, which are chemically related to alpha-Benzyl-N-methylphenethylamine. These studies focus on assessing their genotoxic effects, important for understanding the environmental and health impacts of exposure to these substances (Chen et al., 2008).
properties
IUPAC Name |
N-methyl-1,3-diphenylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-17-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBBJSPPGKHKHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201897 | |
Record name | alpha-Benzyl-N-methylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Benzyl-N-methylphenethylamine | |
CAS RN |
53660-20-1 | |
Record name | alpha-Benzyl-N-methylphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Benzyl-N-methylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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